molecular formula C17H20N2O6S B14597776 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 59182-21-7

3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No.: B14597776
CAS No.: 59182-21-7
M. Wt: 380.4 g/mol
InChI Key: ALBDROQFDRDRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxybutyl group, an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Hydroxybutyl Group: This step involves the reaction of butyric acid with a suitable hydroxylating agent to introduce the hydroxy group.

    Amination: The hydroxybutyl intermediate is then reacted with an amine source to form the hydroxybutylamino group.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxybutyl and sulfamoyl groups may play a role in its binding affinity and specificity. Additionally, the phenoxy group can participate in hydrophobic interactions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyric acid: Shares the hydroxybutyl group but lacks the complex aromatic and sulfamoyl groups.

    4-Phenoxybenzoic acid: Contains the phenoxy and benzoic acid moieties but lacks the hydroxybutyl and sulfamoyl groups.

    Sulfamoylbenzoic acids: Compounds with similar sulfamoyl and benzoic acid structures but different substituents.

Uniqueness

3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

59182-21-7

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(3-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H20N2O6S/c1-11(20)7-8-19-14-9-12(17(21)22)10-15(26(18,23)24)16(14)25-13-5-3-2-4-6-13/h2-6,9-11,19-20H,7-8H2,1H3,(H,21,22)(H2,18,23,24)

InChI Key

ALBDROQFDRDRGR-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.